1-(Difluoromethoxy)-2-ethynylcyclohexane
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Overview
Description
1-(Difluoromethoxy)-2-ethynylcyclohexane is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-ethynylcyclohexane typically involves the introduction of the difluoromethoxy group and the ethynyl group onto a cyclohexane ring. One common synthetic route includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . The ethynyl group can be introduced via Sonogashira coupling or other alkynylation reactions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-ethynylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Scientific Research Applications
1-(Difluoromethoxy)-2-ethynylcyclohexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-ethynylcyclohexane involves its interaction with molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets . The ethynyl group can participate in various chemical reactions, modulating the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-ethynylcyclohexane can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-2-ethynylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
Difluoromethoxylated ketones: These compounds also contain the difluoromethoxy group and are used in the synthesis of various heterocycles.
Difluoromethyl phenyl sulfide: Contains a difluoromethyl group and is used in pharmaceutical applications. The uniqueness of this compound lies in its combination of the difluoromethoxy and ethynyl groups on a cyclohexane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-ethynylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSXJYDEBVIIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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